
5-Iodo-2-(trifluoromethyl)pyridine
Overview
Description
5-Iodo-2-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3F3IN . It is used as a reactant for metal-catalyzed organic reactions .
Synthesis Analysis
The synthesis of 5-Iodo-2-(trifluoromethyl)pyridine can be achieved from 5-Amino-2-(trifluoromethyl)pyridine . Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of 5-Iodo-2-(trifluoromethyl)pyridine consists of a pyridine ring with an iodine atom and a trifluoromethyl group attached to it . The molecular weight of this compound is 272.994 Da .Chemical Reactions Analysis
5-Iodo-2-(trifluoromethyl)pyridine is a useful reactant for metal-catalyzed organic reactions . It is used in the synthesis of various agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
5-Iodo-2-(trifluoromethyl)pyridine is a solid compound . It has a density of 2.0±0.1 g/cm3, a boiling point of 215.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications
1. Synthesis and Structural Characterization
5-Iodo-2-(trifluoromethyl)pyridine and its derivatives play a crucial role in the synthesis of novel compounds. For instance, 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, interacts with molecular iodine to form a complex. This interaction has been studied using UV-spectroscopy, revealing the formation of a n–σ* complex with molecular iodine. Further, the crystal structure of this new salt, bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide, has been determined using X-ray diffraction. This study showcases the structural characterization and synthesis processes involving 5-Iodo-2-(trifluoromethyl)pyridine derivatives (Chernov'yants et al., 2011).
2. Electrophilic Substitution and Halogen Shuffling
The compound also finds use in halogen shuffling in pyridines. For example, site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine have been accomplished. This process is a crucial step in further chemical manipulations, including halogen/metal exchange and electrophilic trapping, which are fundamental in organic synthesis (Mongin et al., 1998).
3. Non-Linear Optical Properties and Antimicrobial Activities
In a different application, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine has been performed, which shares structural similarities with 5-Iodo-2-(trifluoromethyl)pyridine. This study explored the compound's vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Additionally, the antimicrobial activities of the compound were tested, highlighting its potential in biologically relevant applications (Vural & Kara, 2017).
4. Radiosynthesis and Imaging Applications
Radiosynthesis of iodine-labeled compounds like 5-[123/125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, derived from related compounds, demonstrates another application. These radiolabeled compounds have been used for binding affinity characterization and have potential uses in SPECT imaging of nicotinic acetylcholine receptors. This underscores the importance of 5-Iodo-2-(trifluoromethyl)pyridine derivatives in nuclear medicine and biological imaging (Horti et al., 1999).
Safety and Hazards
Future Directions
Currently, the major use of trifluoromethylpyridine derivatives, including 5-Iodo-2-(trifluoromethyl)pyridine, is in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mechanism of Action
Target of Action
5-Iodo-2-(trifluoromethyl)pyridine is a unique chemical compound that is used as a building block in various organic reactions . . It’s worth noting that similar compounds with trifluoromethyl groups have been found to interact with lipid kinases such as PI3Ks, which play a role in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
It is known to be a useful reactant in metal-catalyzed organic reactions . The presence of the iodine atom makes it a good candidate for electrophilic aromatic substitution reactions, while the trifluoromethyl group can enhance the compound’s reactivity and selectivity .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the biochemistry of respiration . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It’s important to note that the compound’s solubility, stability, and reactivity can influence its bioavailability .
Result of Action
Compounds with similar structures have been found to have superior pest control properties when compared to traditional phenyl-containing insecticides . More research is needed to fully understand the effects of this compound’s action.
Action Environment
The action, efficacy, and stability of 5-Iodo-2-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances in its environment .
properties
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXFWLQMVBNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670744 | |
| Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-(trifluoromethyl)pyridine | |
CAS RN |
873107-98-3 | |
| Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one](/img/structure/B1388399.png)
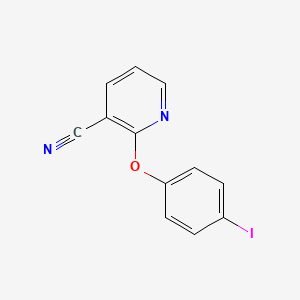
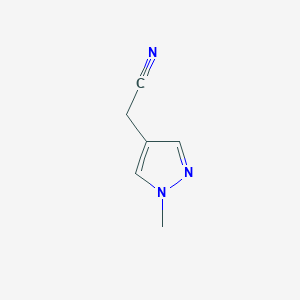
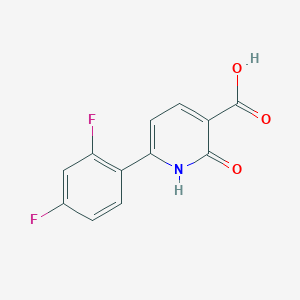

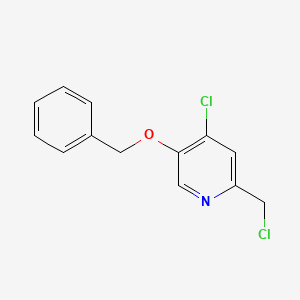
![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1388415.png)
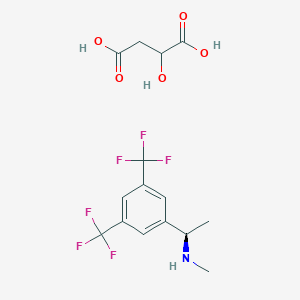

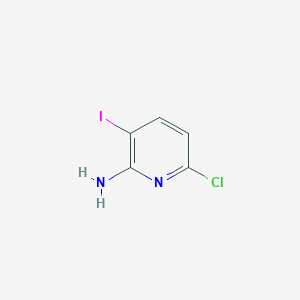

![2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1388420.png)
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1388421.png)
![3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride](/img/structure/B1388422.png)